molecular formula C26H34ClNO3 B14782825 2-(2-(Azepan-1-yl)ethoxy)-2,2-diphenylethyl cyclopropanecarboxylate hydrochloride

2-(2-(Azepan-1-yl)ethoxy)-2,2-diphenylethyl cyclopropanecarboxylate hydrochloride

Katalognummer: B14782825
Molekulargewicht: 444.0 g/mol
InChI-Schlüssel: XPRLICAJUYYEBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Azepan-1-yl)ethoxy)-2,2-diphenylethyl cyclopropanecarboxylate hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropane ring, a diphenylethyl group, and an azepane moiety, making it a unique structure with interesting chemical properties.

Eigenschaften

Molekularformel

C26H34ClNO3

Molekulargewicht

444.0 g/mol

IUPAC-Name

[2-[2-(azepan-1-yl)ethoxy]-2,2-diphenylethyl] cyclopropanecarboxylate;hydrochloride

InChI

InChI=1S/C26H33NO3.ClH/c28-25(22-15-16-22)29-21-26(23-11-5-3-6-12-23,24-13-7-4-8-14-24)30-20-19-27-17-9-1-2-10-18-27;/h3-8,11-14,22H,1-2,9-10,15-21H2;1H

InChI-Schlüssel

XPRLICAJUYYEBU-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(CC1)CCOC(COC(=O)C2CC2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Azepan-1-yl)ethoxy)-2,2-diphenylethyl cyclopropanecarboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropane ring, the introduction of the diphenylethyl group, and the attachment of the azepane moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Azepan-1-yl)ethoxy)-2,2-diphenylethyl cyclopropanecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the cyclopropane ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

2-(2-(Azepan-1-yl)ethoxy)-2,2-diphenylethyl cyclopropanecarboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies of enzyme interactions, receptor binding, and other biochemical processes.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of 2-(2-(Azepan-1-yl)ethoxy)-2,2-diphenylethyl cyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other cyclopropane derivatives, diphenylethyl compounds, and azepane-containing molecules. Examples include:

  • 2-(2-(Piperidin-1-yl)ethoxy)-2,2-diphenylethyl cyclopropanecarboxylate
  • 2-(2-(Morpholin-1-yl)ethoxy)-2,2-diphenylethyl cyclopropanecarboxylate

Uniqueness

What sets 2-(2-(Azepan-1-yl)ethoxy)-2,2-diphenylethyl cyclopropanecarboxylate hydrochloride apart is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the azepane ring, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.